molecular formula C13H14ClN3O3S B040454 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin CAS No. 113251-07-3

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin

Cat. No. B040454
CAS RN: 113251-07-3
M. Wt: 327.79 g/mol
InChI Key: IYKLQEMQEGWXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin, also known as ACPIC, is a synthetic compound that belongs to the class of isocoumarins. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. ACPIC has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.

Mechanism of Action

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin exerts its inhibitory effect on PKC by binding to its catalytic domain and preventing its activation. PKC is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. By inhibiting PKC, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin can disrupt these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic process. It has also been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.

Advantages and Limitations for Lab Experiments

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has several advantages as a research tool, including its high potency and selectivity for PKC. It is also relatively stable and can be easily synthesized in the laboratory. However, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several potential future directions for research on 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of PKC in other diseases, such as diabetes and neurological disorders. Additionally, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin could be used in combination with other anticancer agents to enhance their efficacy and reduce the risk of drug resistance.

Synthesis Methods

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitroisocoumarin with thiourea followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after the reaction of the reduced intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate.

Scientific Research Applications

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has been widely used as a research tool to investigate the role of PKC in various cellular processes, including cancer cell growth and metastasis. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has also been used to study the signaling pathways involved in cancer cell proliferation and apoptosis.

properties

CAS RN

113251-07-3

Product Name

7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin

Molecular Formula

C13H14ClN3O3S

Molecular Weight

327.79 g/mol

IUPAC Name

3-(7-amino-4-chloro-1-oxoisochromen-3-yl)oxypropyl carbamimidothioate

InChI

InChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17)

InChI Key

IYKLQEMQEGWXOQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N

Other CAS RN

113251-07-3

synonyms

7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin
ACITIC

Origin of Product

United States

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